N1-ethyl-5-methylbenzene-1,2-diamine
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Overview
Description
N1-ethyl-5-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of benzene, featuring two amine groups (-NH2) attached to the benzene ring at the 1 and 2 positions, with an ethyl group (-C2H5) at the N1 position and a methyl group (-CH3) at the 5 position . This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-ethyl-5-methylbenzene-1,2-diamine typically involves the nitration of benzene to form nitrobenzene, followed by reduction to form the corresponding amine. The specific synthetic route for this compound involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction: Nitrobenzene is then reduced using a reducing agent such as iron and hydrochloric acid to form 1,2-diaminobenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N1-ethyl-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can further reduce the compound to form more saturated amines.
Substitution: The amine groups can undergo substitution reactions with electrophiles, such as acylation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron (Fe), hydrochloric acid (HCl)
Substitution: Ethyl iodide (C2H5I), potassium carbonate (K2CO3)
Major Products:
Oxidation: Quinones
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N1-ethyl-5-methylbenzene-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of N1-ethyl-5-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science .
Comparison with Similar Compounds
- N-methyl-1,2-benzenediamine
- N1,N2-dimethylbenzene-1,2-diamine
- N1-ethyl-5-methoxybenzene-1,2-diamine
Comparison: N1-ethyl-5-methylbenzene-1,2-diamine is unique due to the presence of both an ethyl group at the N1 position and a methyl group at the 5 position, which can influence its chemical reactivity and biological activity. Compared to N-methyl-1,2-benzenediamine, the ethyl group provides additional steric hindrance and potential for different interactions. N1,N2-dimethylbenzene-1,2-diamine, on the other hand, has two methyl groups, which can affect its solubility and reactivity differently .
Properties
IUPAC Name |
2-N-ethyl-4-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,11H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPFZAJYBPIQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742054-04-2 |
Source
|
Record name | 1-N-ethyl-5-methylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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